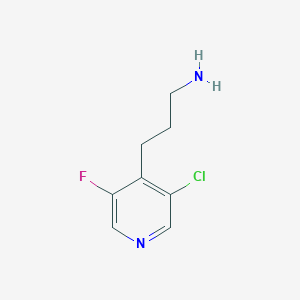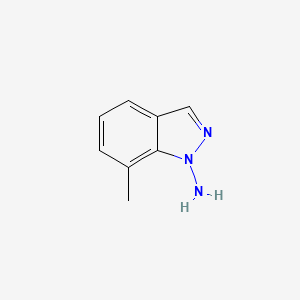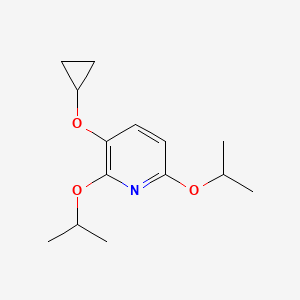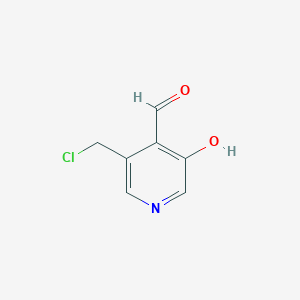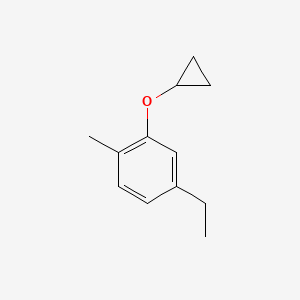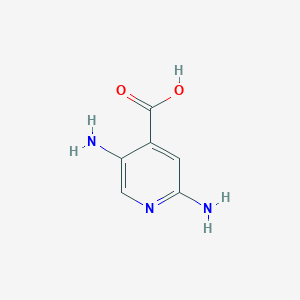
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxyl group, and an N-methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid. This intermediate can be synthesized through the O-alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to N-methylation using methylamine under suitable conditions to yield the final compound .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and purity. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step can be more economical and scalable compared to other bases .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Cyclopropylmethoxy)-2-keto-N-methylbenzamide, while reduction of the amide group can produce 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzylamine.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming reversible covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxyl group.
Uniqueness
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and an N-methylbenzamide moiety, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)9-3-2-4-10(11(9)14)16-7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
Clave InChI |
YDJIALVUBDOSOV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



